6-Chloro-6'-methyl-[2,3'-bipyridine]-5-carboxylic acid
Description
6-Chloro-6'-methyl-[2,3'-bipyridine]-5-carboxylic acid is a heterocyclic compound featuring a bipyridine backbone substituted with chlorine, methyl, and carboxylic acid functional groups.
Properties
CAS No. |
65049-29-8 |
|---|---|
Molecular Formula |
C12H9ClN2O2 |
Molecular Weight |
248.66 g/mol |
IUPAC Name |
2-chloro-6-(6-methylpyridin-3-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H9ClN2O2/c1-7-2-3-8(6-14-7)10-5-4-9(12(16)17)11(13)15-10/h2-6H,1H3,(H,16,17) |
InChI Key |
FEVHVICAUJGIGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C2=NC(=C(C=C2)C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bipyridine derivatives, including 6-Chloro-6’-methyl-[2,3’-bipyridine]-5-carboxylic acid, often involves metal-catalyzed cross-coupling reactions. Common methods include:
Suzuki Coupling: This method involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst.
Stille Coupling: This method uses organotin compounds and halides with a palladium catalyst.
Negishi Coupling: This method involves the reaction of organozinc compounds with halides in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of bipyridine derivatives typically involves large-scale coupling reactions using robust and efficient catalytic systems. The choice of method depends on the desired yield, purity, and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-6’-methyl-[2,3’-bipyridine]-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
6-Chloro-6’-methyl-[2,3’-bipyridine]-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Chloro-6’-methyl-[2,3’-bipyridine]-5-carboxylic acid involves its interaction with specific molecular targets. For example, as a ligand, it can coordinate with metal ions to form complexes that exhibit unique catalytic properties. The exact pathways and molecular targets depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Bipyridine Derivatives
6'-Chloro-6-(2-Chlorophenoxy)-[2,3'-bipyridine]-5-carboxylic Acid
- Structure: Differs by a 2-chlorophenoxy group at position 4.
- Key Properties: Increased steric bulk and lipophilicity due to the aromatic chlorophenoxy group. Potential for π-π stacking interactions, enhancing binding affinity in biological targets.
- Applications : Supplier data (2 suppliers) suggest use in medicinal chemistry or as an intermediate for complex ligands .
5-Chloro-6'-methyl-3-(4-(Methylsulfonyl)phenyl)-2,3'-bipyridine
- Structure : Replaces the carboxylic acid with a 4-(methylsulfonyl)phenyl group.
- Key Properties :
- Applications : Pharmacological use as anti-inflammatory agents, with improved metabolic stability compared to carboxylic acid analogs .
5-Chloro-3-(4-Methylthiophenyl)-6'-methyl-[2,3']bipyridine Hydrochloride
- Structure : Features a 4-methylthiophenyl group and exists as a hydrochloride salt.
- Key Properties :
- Applications: Potential as a drug candidate with enhanced bioavailability due to salt formation .
2-Chloro-6-methylpyrimidine-4-carboxylic Acid
Functional Group Impact on Physicochemical Properties
Biological Activity
6-Chloro-6'-methyl-[2,3'-bipyridine]-5-carboxylic acid is a bipyridine derivative characterized by its chloro and methyl substituents along with a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various biological targets that may influence cellular processes.
- Molecular Formula : C12H10ClN2O2
- Molecular Weight : Approximately 248.67 g/mol
- Functional Groups : Chloro group, methyl group, carboxylic acid
The presence of these functional groups enhances the compound's chemical reactivity and solubility, which are critical for its biological activity.
Research indicates that 6-Chloro-6'-methyl-[2,3'-bipyridine]-5-carboxylic acid exhibits significant biological activities through its interaction with proteins and enzymes. The unique combination of functional groups allows for enhanced binding affinity to specific biological targets, potentially influencing various signaling pathways.
Case Studies and Research Findings
-
Binding Affinity Studies
- Studies have shown that the trifluoromethyl group in similar bipyridine derivatives significantly enhances binding affinity to proteins involved in signaling pathways. This suggests that 6-Chloro-6'-methyl-[2,3'-bipyridine]-5-carboxylic acid may also exhibit similar properties, making it a candidate for further exploration in drug development .
- Therapeutic Potential
- Synthesis and Characterization
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
